A Technical Guide to the Chemical Properties of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
A Technical Guide to the Chemical Properties of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
Abstract: This document provides an in-depth technical overview of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its molecular structure, physicochemical properties, a representative synthetic pathway with detailed protocols, and its potential pharmacological context. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] These nitrogen-containing heterocyclic compounds are noted for their broad and potent biological activities, making them a cornerstone in the development of novel therapeutic agents.[1][2] Synthetic quinoxalines are integral to several antibiotics, such as echinomycin, which are known to inhibit the growth of Gram-positive bacteria and show efficacy against certain malignancies.[1] The scaffold's versatility allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to target a wide array of biological pathways, including those involved in cancer, viral infections, and neurological disorders.[1][3][4]
This guide focuses on a specific derivative, 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (CAS No. 134221-12-8). This molecule uniquely combines the biologically active quinoxaline core with a 4-aminopiperidine moiety. The piperidine ring is a common structural motif in pharmaceuticals that can enhance solubility and bioavailability, while the primary amine offers a reactive handle for further chemical modification. Understanding the fundamental chemical properties of this compound is the first step toward unlocking its potential as a key building block or a lead compound in drug discovery programs.
Molecular Structure and Physicochemical Properties
The structural foundation of the title compound is the direct linkage of the C2 position of the quinoxaline ring to the nitrogen atom of a 4-aminopiperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility.
Key Physicochemical Data
The essential properties of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride are summarized below. These values are critical for designing experimental conditions, including reaction setups, formulation, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride | [5] |
| CAS Number | 134221-12-8 | [5][6] |
| Molecular Formula | C₁₃H₁₇ClN₄ | [5] |
| Molecular Weight | 264.76 g/mol | [6] |
| Canonical SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl | [5] |
| Appearance | Typically a white to off-white crystalline solid. | [1] |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[7][8] | |
| pKa | Not experimentally reported. The molecule possesses multiple basic centers (two quinoxaline nitrogens and two piperidine nitrogens), which will have distinct pKa values. Experimental determination via potentiometric titration is recommended for precise values. |
Synthesis and Structural Elucidation
The synthesis of quinoxaline derivatives can be achieved through various established chemical reactions.[4][9] For 1-(Quinoxalin-2-yl)piperidin-4-amine, a highly efficient and common approach is the nucleophilic aromatic substitution (SNAr) reaction.
Rationale for Synthetic Strategy
The chosen synthetic pathway involves the reaction of a halogenated quinoxaline, specifically 2-chloroquinoxaline, with 4-aminopiperidine. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the C2 position, making the chlorine atom an excellent leaving group for nucleophilic attack by the piperidine nitrogen. The use of a non-nucleophilic base is crucial to scavenge the hydrochloric acid generated in situ, driving the reaction to completion. The final step involves converting the resulting free base into its hydrochloride salt to improve its handling and solubility characteristics.
Representative Experimental Protocol
Step 1: Synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine (Free Base)
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To a solution of 2-chloroquinoxaline (1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF) (10 mL/mmol), add 4-aminopiperidine (1.1 eq).
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Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
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Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the base hydrochloride salt and any unreacted starting materials.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product via column chromatography on silica gel to yield the pure free base.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
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Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or isopropanol (1.1 eq) dropwise with stirring.
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A precipitate will form. Continue stirring for 30-60 minutes at room temperature or 0 °C to ensure complete precipitation.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride as a solid.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for the preparation of the target compound.
Methods for Structural Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. This forms a self-validating system for the protocol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is expected to show distinct signals for the aromatic protons on the quinoxaline ring (typically in the δ 7.5-8.5 ppm range) and multiple signals for the aliphatic protons of the piperidine ring (δ 1.5-4.5 ppm). 13C NMR will confirm the presence of all carbon atoms in their unique chemical environments.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the protonated molecular ion ([M+H]⁺) corresponding to the mass of the free base (C₁₃H₁₆N₄), providing definitive confirmation of the molecular weight.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching for the amine groups, C=N and C=C stretching from the quinoxaline core, and C-N stretching from the piperidine linkage.
Pharmacological Context and Research Applications
While specific biological activity for 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is not extensively documented in peer-reviewed literature, its structural components suggest significant potential for pharmacological applications.
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Broad-Spectrum Activity of Quinoxalines: The quinoxaline core is a well-established pharmacophore with demonstrated anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[2][10][11] Derivatives have been investigated as DNA intercalators and topoisomerase II inhibitors for cancer therapy.[11]
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Role of the 4-Aminopiperidine Moiety: This fragment is a prevalent scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and cell permeability. It also serves as a versatile synthetic handle for building more complex molecules, for example, in the development of kinase inhibitors or receptor modulators.
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Potential as a Research Tool: Given its structure, this compound is an excellent starting point or intermediate for creating libraries of novel quinoxaline derivatives.[7] Researchers can leverage the primary amine on the piperidine ring for further derivatization to explore structure-activity relationships (SAR) for various biological targets, including kinases, proteases, and G-protein coupled receptors.[7]
Conclusion
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is a well-defined chemical entity with properties that make it highly valuable for research and development. Its synthesis is straightforward via established methodologies like nucleophilic aromatic substitution. The combination of the pharmacologically privileged quinoxaline scaffold with the versatile 4-aminopiperidine linker provides a robust platform for the design and synthesis of new chemical entities aimed at a multitude of therapeutic targets. This technical guide provides the foundational chemical knowledge necessary for scientists to effectively utilize this compound in their research endeavors.
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